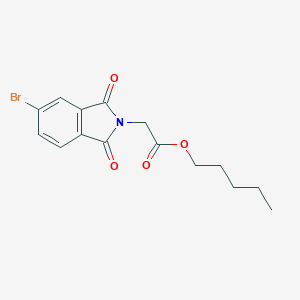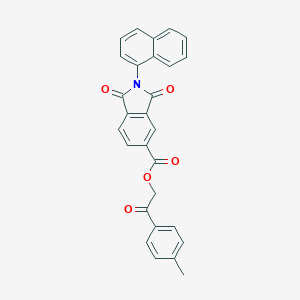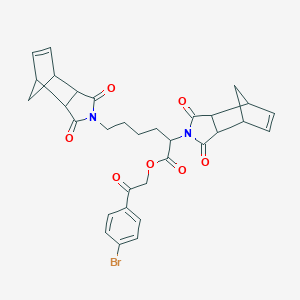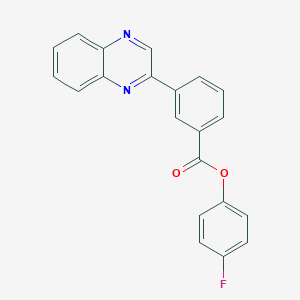
2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a hexahydro-1H-4,7-methanoisoindole-1,3-dione core
Preparation Methods
The synthesis of 2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichlorobenzoyl chloride with hexahydro-1H-4,7-methanoisoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
Hexahydro-1H-4,7-methanoisoindole-1,3-dione: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
2-(3,4-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione: Similar structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.
This compound derivatives: Various derivatives with different functional groups can exhibit unique properties and applications.
This compound’s uniqueness lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C15H13Cl2NO2/c16-9-2-1-3-10(13(9)17)18-14(19)11-7-4-5-8(6-7)12(11)15(18)20/h1-3,7-8,11-12H,4-6H2 |
InChI Key |
WDEUJPRLZBNNNW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Methoxyphenyl)-2-oxoethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B341450.png)
![17-(4-Acetylphenyl)-1-bromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B341453.png)



![2-(4-Chlorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341460.png)

![2-(4-Nitrophenyl)-4-{4-[2-(4-nitrophenyl)quinazolin-4-yl]phenyl}quinazoline](/img/structure/B341463.png)

![1-({2-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-tert-butylbenzoate](/img/structure/B341465.png)

